4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and a 4-(propan-2-yl)phenyl group
Mechanism of Action
Target of Action
The primary target of 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound interacts with PLK4, inhibiting its activity . This interaction disrupts the normal function of PLK4, leading to changes in centriole duplication and potentially inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . This disruption can lead to downstream effects on cell division and growth, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
The compound has shown good plasma stability and liver microsomal stability . These properties suggest that the compound may have good bioavailability, although further studies would be needed to confirm this .
Result of Action
The inhibition of PLK4 by the compound can lead to a decrease in centriole duplication, potentially slowing the growth of cancer cells . In vitro studies have shown that the compound has excellent antiproliferative activity against breast cancer cells .
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
4-(4-Methylphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3/c1-12(2)13-3-5-14(6-4-13)17-11-18(23-19(21)22-17)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXSBHCQFUMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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